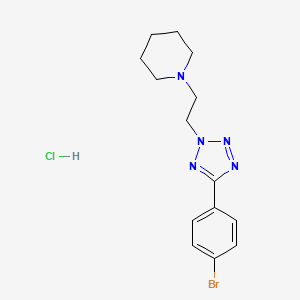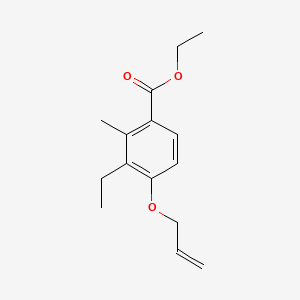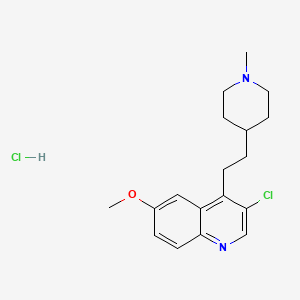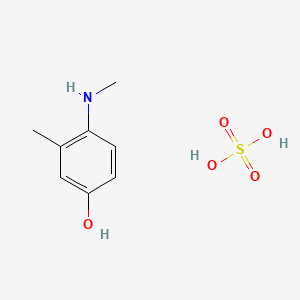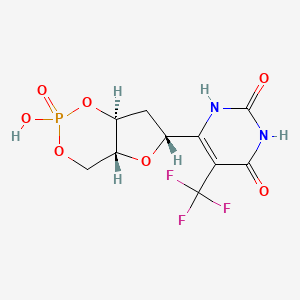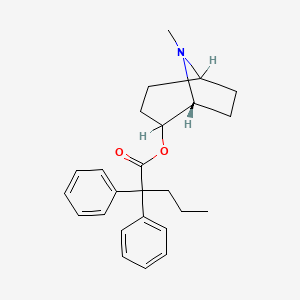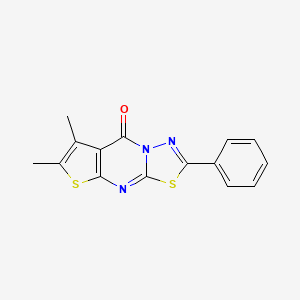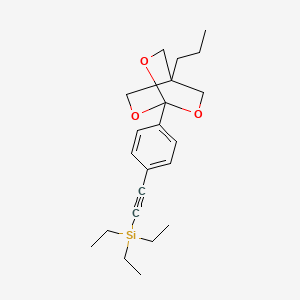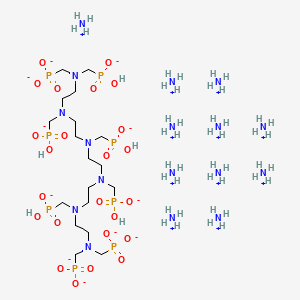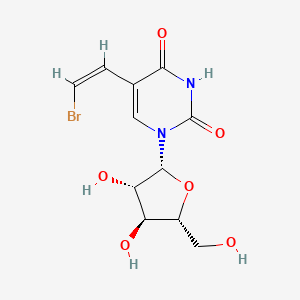
(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the pyrimidinedione core.
Glycosylation Reaction: The arabinofuranosyl moiety is glycosylated with the pyrimidinedione core under acidic conditions to form the nucleoside analog.
Bromination: The final step involves the bromination of the ethenyl group to introduce the bromoethenyl functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The process may also include purification steps like recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry
In chemistry, (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes.
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications, particularly in the treatment of viral infections.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
作用機序
The mechanism of action of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into viral DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the viral replication process, making it an effective antiviral agent. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: Similar in structure and used for treating viral infections.
Vidarabine: An analog of adenine arabinoside with antiviral properties.
Uniqueness
(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is unique due to its bromoethenyl group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
134528-32-8 |
|---|---|
分子式 |
C11H13BrN2O6 |
分子量 |
349.13 g/mol |
IUPAC名 |
5-[(Z)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8+,10-/m1/s1 |
InChIキー |
GCQYYIHYQMVWLT-GAIVKHFYSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C\Br |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


